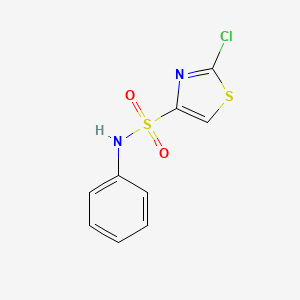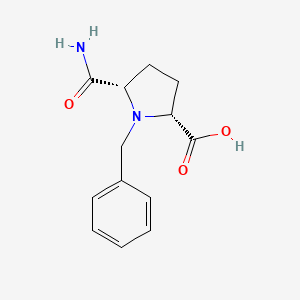![molecular formula C13H20O2 B13638346 (1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
(1S)-1-[4-(pentyloxy)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(pentyloxy)phenyl]ethanol: is an organic compound characterized by the presence of a phenyl group substituted with a pentyloxy group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-[4-(pentyloxy)phenyl]ethanol typically involves the following steps:
Formation of the pentyloxyphenyl intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate.
Reduction to the alcohol: The intermediate is then reduced using a suitable reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (1S)-1-[4-(pentyloxy)phenyl]ethanol can undergo oxidation reactions to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form various derivatives depending on the reducing agents used.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Cosmetics: Potential use in formulations due to its alcohol and phenyl group functionalities.
作用机制
The mechanism by which (1S)-1-[4-(pentyloxy)phenyl]ethanol exerts its effects involves interactions with various molecular targets. The ethanol moiety can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions. These interactions can influence the compound’s behavior in biological systems and its reactivity in chemical processes.
相似化合物的比较
- (1S)-1-[4-(methoxy)phenyl]ethanol
- (1S)-1-[4-(ethoxy)phenyl]ethanol
- (1S)-1-[4-(butoxy)phenyl]ethanol
Comparison:
- Structural Differences: The length of the alkoxy chain varies among these compounds, which can influence their physical and chemical properties.
- Reactivity: The reactivity of these compounds in various chemical reactions may differ due to the steric and electronic effects of the alkoxy group.
- Applications: While they may share similar applications, the specific properties of each compound can make them more suitable for certain uses.
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
(1S)-1-(4-pentoxyphenyl)ethanol |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11,14H,3-5,10H2,1-2H3/t11-/m0/s1 |
InChI 键 |
LBVSMLUOJGZYAI-NSHDSACASA-N |
手性 SMILES |
CCCCCOC1=CC=C(C=C1)[C@H](C)O |
规范 SMILES |
CCCCCOC1=CC=C(C=C1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


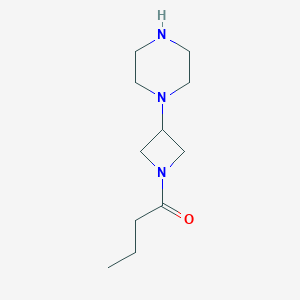
![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)
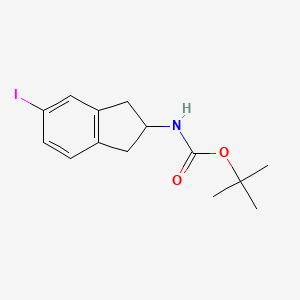
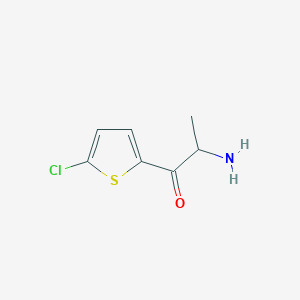



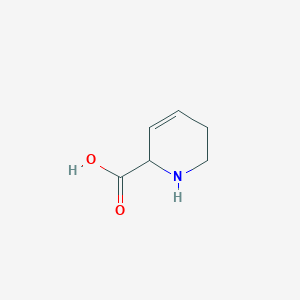
![1-Methyl-4-propyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13638307.png)
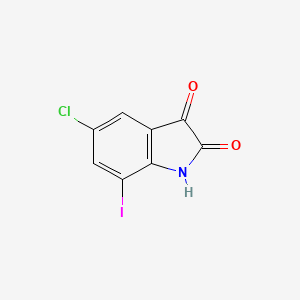
![8-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13638311.png)
